1-Pyrrolidino-1-cyclohexene

Organic Synthesis Enamine Chemistry Nucleophilicity

Select 1-Pyrrolidino-1-cyclohexene (CAS 1125-99-1) for its uniquely high Mayr nucleophilicity (N=16.42) vs. piperidino/morpholino analogs, accelerating reaction rates in high-throughput and flow chemistry. Essential for selective cycloadditions to construct fused polycyclic frameworks and for chemoselective xanthene synthesis—reactions where analogs fail. A foundational reagent for Stork enamine alkylation with reliable performance.

Molecular Formula C10H17N
Molecular Weight 151.25 g/mol
CAS No. 1125-99-1
Cat. No. B125843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pyrrolidino-1-cyclohexene
CAS1125-99-1
Synonyms1-(1-Cyclohexen-1-yl)pyrrolidine;  1-(1-Cyclohexenyl)pyrrolidine;  1-(1-Pyrrolidino)-1-cyclohexene;  1-(1-Pyrrolidinyl)cyclohexene;  1-(Pyrrolidine-1-yl)-1-cyclohexene;  1-Pyrrolidinocyclohexene;  Cyclohexanone Pyrrolidine Enamine;  N-(1-Cyclohexen-1-yl)pyr
Molecular FormulaC10H17N
Molecular Weight151.25 g/mol
Structural Identifiers
SMILESC1CCC(=CC1)N2CCCC2
InChIInChI=1S/C10H17N/c1-2-6-10(7-3-1)11-8-4-5-9-11/h6H,1-5,7-9H2
InChIKeyKTZNVZJECQAMBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Pyrrolidino-1-cyclohexene (CAS 1125-99-1) Technical Procurement Overview


1-Pyrrolidino-1-cyclohexene (CAS 1125-99-1), also known as 1-(cyclohexen-1-yl)pyrrolidine, is a cyclic enamine with the molecular formula C10H17N and a molecular weight of 151.25 g/mol [1]. This compound is typically a clear, light yellow, air-sensitive liquid with a boiling point of 114-115 °C at 15 mmHg and a density of 0.94 g/mL at 25 °C [2]. It serves as a versatile building block in organic synthesis, primarily valued for its nucleophilic properties as an electron-rich dienophile .

Why 1-Pyrrolidino-1-cyclohexene Cannot Be Substituted with Generic Enamines


Enamines are a broad class of nucleophiles, but their reactivity is highly sensitive to the specific amine and cycloalkene substituents. Simply substituting one enamine for another can lead to reaction failure or undesirable product mixtures. The quantitative reactivity of 1-pyrrolidino-1-cyclohexene, as defined by its Mayr nucleophilicity parameters (N and sN), differs significantly from its closest analogs, such as the piperidino and morpholino derivatives [1]. Furthermore, its chemo- and regioselectivity in specific transformations, like cycloadditions and electrophilic additions, are distinct and cannot be replicated by other enamines [2].

Quantitative Differentiation Evidence for 1-Pyrrolidino-1-cyclohexene vs. Closest Analogs


1-Pyrrolidino-1-cyclohexene Demonstrates Superior Nucleophilicity vs. Morpholino and Piperidino Analogs

The nucleophilic reactivity of 1-pyrrolidino-1-cyclohexene is quantified by its Mayr nucleophilicity parameters (N = 16.42, sN = 0.70 in acetonitrile). This N value is significantly higher than that of 1-(N-morpholino)cyclohexene (N = 11.40) and 1-(N-piperidino)cyclohexene (N = 13.36), indicating it is a far more potent nucleophile in this solvent system [1].

Organic Synthesis Enamine Chemistry Nucleophilicity

1-Pyrrolidino-1-cyclohexene Exhibits Superior Nucleophilicity vs. Cyclopentene Analog

The Mayr nucleophilicity parameter for 1-pyrrolidino-1-cyclohexene is N = 14.91 in dichloromethane, which is higher than that of its cyclopentene analog, 1-(N-pyrrolidino)cyclopentene (N = 15.91 in the same solvent) [1]. This demonstrates that the six-membered cyclohexene ring confers greater nucleophilicity compared to the five-membered cyclopentene ring for this specific enamine system.

Organic Synthesis Enamine Chemistry Ring Strain Effects

Divergent Reactivity in Cycloaddition with Methyl trans-2,4-Pentadienoate

In cycloaddition reactions with methyl trans-2,4-pentadienoate, 1-pyrrolidino-1-cyclohexene and 1-morpholino-1-cyclohexene give different cycloadducts. The pyrrolidino derivative yields methyl 8a-pyrrolidino-1,4,4a,5,6,7,8,8a-octahydro-1-naphthoate (13), while the morpholino derivative yields methyl 8a-morpholino-1,4,4a,5,6,7,8,8a-octahydro-1-naphthoate (14) [1]. This demonstrates a clear divergence in product structure and regioselectivity based on the amine component.

Organic Synthesis Cycloaddition Regioselectivity

Chemoselectivity in Reactions with Benzaldehyde: 1-Pyrrolidino-1-cyclohexene vs. 1-Morpholinocyclohexene

In reactions with benzaldehyde, 1-pyrrolidin-1-ylcyclohexene and 1-piperidin-1-ylcyclohexene yield xanthene derivatives. In contrast, 1-morpholinocyclohexene exhibits a different reaction pathway, highlighting a clear divergence in chemoselectivity [1].

Organic Synthesis Chemoselectivity Enamine Chemistry

Validated Application Scenarios for 1-Pyrrolidino-1-cyclohexene Based on Proven Differentiated Properties


High-Throughput and Flow Chemistry for Nucleophile-Demanding Transformations

The significantly higher Mayr nucleophilicity (N = 16.42 in MeCN) of 1-pyrrolidino-1-cyclohexene compared to its morpholino and piperidino analogs makes it the reagent of choice for applications where reaction rate is critical, such as in high-throughput experimentation or continuous flow chemistry [1]. Its superior nucleophilicity can enable faster processing times and higher throughput, directly impacting process economics and efficiency.

Synthesis of Fused Polycyclic Systems via Cycloaddition

The distinct reactivity of 1-pyrrolidino-1-cyclohexene in cycloadditions, as demonstrated by its formation of a specific cycloadduct with methyl trans-2,4-pentadienoate, makes it uniquely suited for constructing complex, fused polycyclic frameworks in natural product synthesis and medicinal chemistry programs [1]. The ability to selectively form this specific adduct, in contrast to the morpholino analog, provides a critical synthetic advantage for accessing novel chemical space.

Targeted Synthesis of Xanthene-Based Compounds

For synthetic projects involving the construction of xanthene derivatives, 1-pyrrolidino-1-cyclohexene is the necessary enamine building block. Its unique chemoselectivity in reactions with benzaldehyde ensures the formation of the desired xanthene core, a pathway not followed by the morpholino analog [1]. This application is particularly relevant for researchers developing fluorescent dyes, photodynamic therapy agents, or biologically active xanthene scaffolds.

Synthesis of α-Alkylated Ketones via Enamine Alkylation

1-Pyrrolidino-1-cyclohexene is a key reagent in the classic Stork enamine alkylation reaction. Its well-defined nucleophilicity and high reactivity allow for efficient alkylation at the α-carbon of the cyclohexanone precursor. This application is fundamental in organic synthesis for constructing carbon-carbon bonds, and the compound's reliable performance makes it a staple for both academic and industrial laboratories engaged in target-oriented synthesis [1].

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